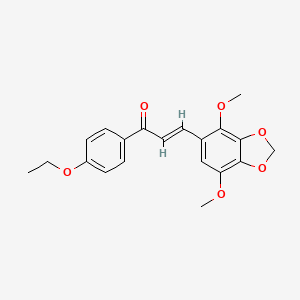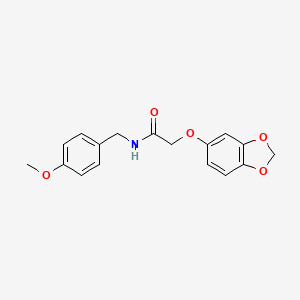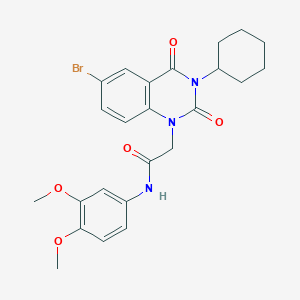
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology
The compound has potential applications in biology due to its structural similarity to other bioactive chalcones. It may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest in biological research.
Medicine
In medicine, chalcones and their derivatives are studied for their therapeutic potential. (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE may be investigated for its potential use as a drug candidate for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, dyes, and polymers due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is not well-documented. similar chalcones exert their effects by interacting with various molecular targets and pathways, such as:
Enzyme Inhibition: Chalcones can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Apoptosis Induction: They can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another chalcone with similar structural features.
(2E)-1-(4-Hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with hydroxyl and methoxy substituents.
(2E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with multiple methoxy groups.
Uniqueness
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chalcones.
特性
分子式 |
C20H20O6 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O6/c1-4-24-15-8-5-13(6-9-15)16(21)10-7-14-11-17(22-2)19-20(18(14)23-3)26-12-25-19/h5-11H,4,12H2,1-3H3/b10-7+ |
InChIキー |
BOLTUAVIIQAYPV-JXMROGBWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(4-methoxyphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475390.png)
![2-hydroxy-1-(4-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11475398.png)
![8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475402.png)
![7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11475411.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475419.png)
![(1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11475424.png)
![2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11475425.png)
![Ethyl 4-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B11475428.png)
![ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11475433.png)



![7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475465.png)

